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Compound of Interest

Compound Name: 1,3,2-Dioxathiane
CAS No.: 3358-26-7
Cat. No.: B15493526
- J

This technical guide provides a comprehensive exploration of the spectroscopic properties of
1,3,2-dioxathiane and its common derivatives, 1,3,2-dioxathiane 2-oxide (trimethylene sulfite)
and 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate). This document is intended for
researchers, scientists, and professionals in drug development and materials science who
utilize these compounds and require a deep understanding of their structural characterization
through modern spectroscopic techniques.

Introduction: The Chemistry and Significance of
1,3,2-Dioxathianes

The 1,3,2-dioxathiane ring system, a six-membered heterocycle containing two oxygen atoms
and one sulfur atom, is a fundamental structure in organic chemistry. The oxidation state of the
sulfur atom gives rise to the most commonly encountered and stable derivatives: the cyclic
sulfite (1,3,2-dioxathiane 2-oxide) and the cyclic sulfate (1,3,2-dioxathiane 2,2-dioxide).
These compounds are not merely of academic interest; they serve as versatile intermediates in
organic synthesis and have found applications as electrolyte additives in lithium-ion batteries.

The reactivity and utility of these molecules are intrinsically linked to their three-dimensional
structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable
tools for elucidating these characteristics. This guide will delve into the theoretical
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underpinnings and practical application of these methods for the unambiguous characterization
of 1,3,2-dioxathiane 2-oxide and 1,3,2-dioxathiane 2,2-dioxide.

Part 1: 1,3,2-Dioxathiane 2-Oxide (Trimethylene
Sulfite)

1,3,2-Dioxathiane 2-oxide, commonly known as trimethylene sulfite, is the cyclic ester of 1,3-
propanediol and sulfurous acid. Its conformational analysis has been a subject of significant
interest, with studies indicating a preference for a chair conformation with the S=O bond in an
axial position to minimize dipole-dipole interactions.

Synthesis of 1,3,2-Dioxathiane 2-Oxide

A standard laboratory synthesis involves the reaction of 1,3-propanediol with thionyl chloride
(SOCI2), often in the presence of a base like pyridine to neutralize the HCI byproduct.

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-Oxide

» To a stirred solution of 1,3-propanediol and pyridine in a suitable solvent (e.g., dry benzene
or dichloromethane) under an inert atmosphere and cooled in an ice bath, a solution of
thionyl chloride in the same solvent is added dropwise.

e The reaction mixture is allowed to stir at room temperature for several hours.
e The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

e The filtrate is washed sequentially with dilute HCI, saturated sodium bicarbonate solution,
and brine.

e The organic layer is dried over an anhydrous drying agent (e.g., MgSOa), filtered, and the
solvent is removed under reduced pressure to yield the crude product.

» Purification can be achieved by distillation under reduced pressure or column
chromatography.

'H NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide
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The *H NMR spectrum of 1,3,2-dioxathiane 2-oxide is characteristic of a symmetrically
substituted propane system within a constrained ring. The chair conformation leads to
magnetically non-equivalent axial and equatorial protons on the same carbon atom, resulting in
complex splitting patterns.

Chemical Shift () Lo Coupling
Proton Multiplicity
ppm Constants (J) Hz
H-4, H-6 (axial) ~4.5 Multiplet
H-4, H-6 (equatorial) ~3.9 Multiplet
H-5 (axial) ~1.6 Multiplet
H-5 (equatorial) ~2.2 Multiplet
Interpretation:

The protons on C-4 and C-6, being adjacent to two oxygen atoms, are the most deshielded and
appear at the lowest field. The axial protons are typically found at a different chemical shift than
the equatorial protons due to anisotropic effects of the C-O and S=0O bonds. The protons on C-
5 are in a more aliphatic environment and thus resonate at a higher field. The complex
multiplicity of all signals arises from geminal and vicinal couplings between the axial and
equatorial protons.

3C NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The proton-decoupled 2C NMR spectrum of 1,3,2-dioxathiane 2-oxide is relatively simple,
showing two signals corresponding to the two distinct carbon environments.

Carbon Chemical Shift (8) ppm
C-4, C-6 ~65
C-5 ~27

Interpretation:
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The carbons C-4 and C-6 are bonded to two oxygen atoms, which results in a significant
downfield shift to approximately 65 ppm. The C-5 carbon, being a simple methylene group,
resonates at a much higher field, around 27 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The infrared spectrum is dominated by a strong absorption band corresponding to the S=O
stretching vibration. The position of this band is indicative of the conformational preference of
the S=0O group.

Vibrational Mode Frequency (cm™?) Intensity
S=0 stretch (axial) ~1190 Strong
C-O stretch ~1000-1100 Strong
C-H stretch ~2850-2960 Medium

Interpretation:

A strong absorption band around 1190 cm~1 is characteristic of an axial S=O bond in a six-
membered cyclic sulfite. The absence of a significant band in the 1230-1250 cm~! region
further supports the predominance of the axial conformer. The strong C-O stretching vibrations
and the C-H stretching vibrations of the methylene groups are also prominent features of the
spectrum.

Mass Spectrometry of 1,3,2-Dioxathiane 2-Oxide

The electron ionization (EI) mass spectrum of 1,3,2-dioxathiane 2-oxide provides valuable
information about its molecular weight and fragmentation pattern.
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miz Proposed Fragment
122 [M]*e (Molecular lon)
74 [C3HeO]*

58 [C3HeO]*e

42 [C3He]*

Interpretation:

The molecular ion peak is expected at m/z 122. A characteristic fragmentation pathway for
cyclic sulfites is the loss of SOz (64 Da), which would lead to a fragment at m/z 58. However,
other fragmentation pathways, such as the loss of SO (48 Da) to give a fragment at m/z 74, or
the loss of CH20 (30 Da) followed by other rearrangements, can also occur. The base peak
may correspond to a stable hydrocarbon fragment.

Part 2: 1,3,2-Dioxathiane 2,2-Dioxide (Trimethylene
Sulfate)

1,3,2-Dioxathiane 2,2-dioxide, or trimethylene sulfate, is the cyclic sulfate ester of 1,3-
propanediol. It is a highly reactive compound due to the ring strain and the presence of the
good leaving group (sulfate). It is often used as an electrolyte additive to improve the
performance of lithium-ion batteries.

Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide
Trimethylene sulfate can be synthesized by the oxidation of trimethylene sulfite or directly from
1,3-propanediol and a sulfating agent like sulfuryl chloride (SO2Cl2).[1]

Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide

o From 1,3,2-Dioxathiane 2-Oxide: The cyclic sulfite is dissolved in a suitable solvent mixture
(e.g., acetonitrile and water) and treated with an oxidizing agent such as ruthenium(lil)
chloride (catalytic amount) and sodium periodate at a controlled temperature.
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e From 1,3-Propanediol: 1,3-propanediol is reacted with sulfuryl chloride in the presence of a
base (e.g., pyridine or triethylamine) in an inert solvent at low temperature.

» Work-up for both methods typically involves extraction, washing, drying, and removal of the

solvent.

e The crude product is then purified, usually by recrystallization.

'H NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The *H NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is simpler than that of the
corresponding sulfite due to the higher symmetry of the sulfate group.

Proton Chemical Shift (8) ppm Multiplicity

H-4, H-6 ~4.6 Triplet

H-5 ~2.3 Quintet
Interpretation:

The protons on C-4 and C-6 are equivalent and appear as a triplet due to coupling with the two
protons on C-5. The protons on C-5 are also equivalent and appear as a quintet due to
coupling with the four protons on C-4 and C-6. The downfield shift of the H-4/H-6 protons is due
to the strong electron-withdrawing effect of the adjacent sulfate group.

3C NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The 13C NMR spectrum of 1,3,2-dioxathiane 2,2-dioxide is also straightforward, with two

distinct signals.

Carbon Chemical Shift (6) ppm
C-4,C-6 ~70
C-5 ~22

Interpretation:
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Similar to the sulfite, the C-4 and C-6 carbons are significantly deshielded by the adjacent
oxygen atoms of the sulfate group, resonating around 70 ppm. The C-5 carbon appears at a
much higher field, around 22 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The IR spectrum of trimethylene sulfate is characterized by very strong absorption bands for
the symmetric and asymmetric stretching vibrations of the S=0O bonds.

Vibrational Mode Frequency (cm~?) Intensity

Asymmetric SOz stretch ~1380 Very Strong

Symmetric SO: stretch ~1190 Very Strong

C-O stretch ~1000-1100 Strong

C-H stretch ~2900-3000 Medium
Interpretation:

The two intense bands for the SOz stretching vibrations are the most prominent features of the
spectrum and are diagnostic for the cyclic sulfate functionality. The C-O and C-H stretching
bands are also present.

Mass Spectrometry of 1,3,2-Dioxathiane 2,2-Dioxide

The El mass spectrum of 1,3,2-dioxathiane 2,2-dioxide reveals its molecular weight and
characteristic fragmentation pathways.[2]

miz Proposed Fragment
138 [M]*e (Molecular lon)
74 [C3HeO2]*e

56 [C3HaO]*e

42 [C3He]*e
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Interpretation:

The molecular ion peak is observed at m/z 138. A common fragmentation for cyclic sulfates is
the loss of SO2 (64 Da) to give a fragment at m/z 74. Further fragmentation can lead to the loss
of water or other small molecules, resulting in the observed smaller fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary
suite of tools for the comprehensive characterization of 1,3,2-dioxathiane 2-oxide and 1,3,2-
dioxathiane 2,2-dioxide. A thorough understanding of their spectral features is crucial for
confirming their synthesis, assessing their purity, and gaining insights into their conformational
behavior and electronic structure. This knowledge is fundamental for their effective application
in both academic research and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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